N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide
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Overview
Description
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide is a chemical compound with a unique structure that includes a thiolane ring and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide typically involves the reaction of a thiolane derivative with a pyridine carboxamide precursor. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the thiolane derivative can be synthesized through the oxidation of a thiolane compound using an oxidizing agent such as hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfone derivatives, while reduction can produce thiol derivatives .
Scientific Research Applications
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiolane ring and pyridine carboxamide group can form specific interactions with these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea: This compound has a similar thiolane ring structure but differs in the functional groups attached to the ring.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride: Another compound with a thiolane ring, but with different substituents.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-12-10(3-2-5-13-12)11(15)14-7-9-4-6-19(16,17)8-9/h2-3,5,9H,4,6-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXACQEMQGMWSIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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